benzyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate is a compound of considerable interest in the scientific community due to its unique structural properties and potential applications in various fields of research, including chemistry, biology, medicine, and industry. This compound features a complex molecular structure, characterized by the presence of multiple functional groups that contribute to its diverse reactivity and potential therapeutic effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate typically involves a multi-step process. The synthetic routes can vary, but a common approach includes the condensation of specific starting materials under controlled conditions. For instance, the reaction of 9-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purine with benzyl bromoacetate in the presence of a base, such as potassium carbonate, can yield the desired product after purification.
Industrial Production Methods
Scaling up the production of this compound for industrial applications requires optimized reaction conditions to ensure high yield and purity. This may involve the use of advanced catalytic systems, continuous flow reactors, and precise temperature and pressure controls. Industrial methods focus on enhancing the efficiency of the synthesis while minimizing the environmental impact and production costs.
Analyse Chemischer Reaktionen
Benzyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can convert the compound into its reduced forms.
Substitution: The compound's ester group allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the ester moiety, leading to a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate has found applications in several fields, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, this compound facilitates the exploration of new chemical reactions and mechanisms.
Biology: Its structural properties make it a candidate for studying biological interactions, including enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects is ongoing, with investigations into its role in treating diseases such as cancer and inflammatory conditions.
Industry: The compound's unique properties have led to its use in the development of novel materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of benzyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound's unique structure allows it to fit into the active sites of enzymes or receptors, thereby modulating their activity. The pathways involved in these interactions can vary but often include signal transduction mechanisms and alterations in gene expression.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, benzyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate stands out due to its unique combination of functional groups and structural features. For instance:
2-(1-Cyclohexyl-1H-purin-6-yl)acetic acid: Similar in having a purine core but lacks the complex substitution pattern of the target compound.
Benzyl 2-(1-methyl-1H-purin-6-yl)acetate: Shares the benzyl ester moiety but differs in the substitution on the purine ring.
This compound's versatility and potential make it a valuable subject for ongoing and future studies across multiple disciplines. Happy experimenting!
Eigenschaften
IUPAC Name |
benzyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4/c1-17-13-28(19-11-7-4-8-12-19)24-26-22-21(29(24)14-17)23(32)30(25(33)27(22)2)15-20(31)34-16-18-9-5-3-6-10-18/h3,5-6,9-10,17,19H,4,7-8,11-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYVYLXPFNLVNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C5CCCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.